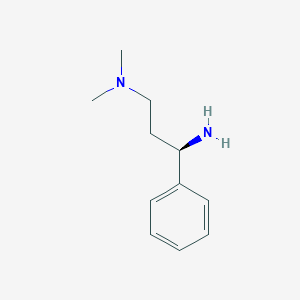
2-(2-Bromopyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a brominated derivative of pyridine, featuring a bromine atom at the 2-position of the pyridine ring and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyridine with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-60°C.
Industrial Production Methods
Industrial production of 2-(2-Bromopyridin-3-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)acetaldehyde or 2-(2-Bromopyridin-3-yl)acetic acid.
Reduction: 2-(2-Pyridin-3-yl)ethan-1-ol.
Substitution: 2-(2-Aminopyridin-3-yl)ethan-1-ol or 2-(2-Hydroxypyridin-3-yl)ethan-1-ol.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopyridin-2-yl)ethan-1-ol: Similar structure but with the bromine atom at the 3-position.
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: Contains an amino group instead of an ethanol group.
2-Amino-2-(2-Bromopyridin-3-yl)ethan-1-ol: Contains an amino group in addition to the ethanol group.
Uniqueness
2-(2-Bromopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ethanol group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 |
InChI Key |
YSPJVAIVXMTYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


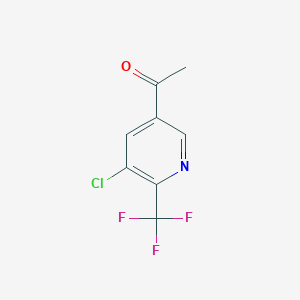

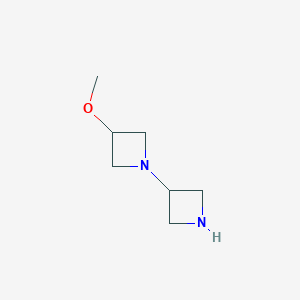

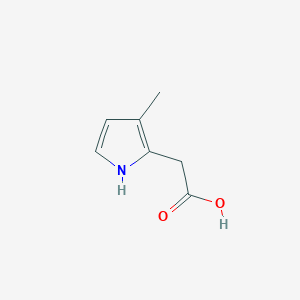
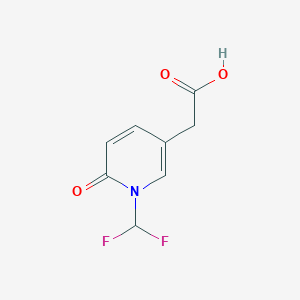
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
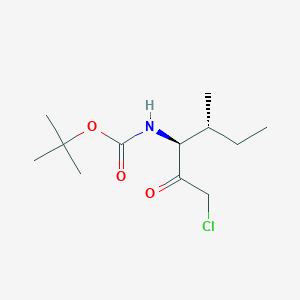


![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


